5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Description
5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is a pyrimidine derivative characterized by a chlorine atom at position 5 and a (1-methylpiperidin-4-yl)methoxy group at position 2. This compound is a key intermediate in the synthesis of therapeutic agents, particularly kinase inhibitors. For example, it is a structural component of tepotinib hydrochloride (Figure 68 in ), a MET inhibitor used in cancer therapy . The (1-methylpiperidin-4-yl)methoxy group contributes to enhanced solubility and target binding, while the chlorine atom modulates electronic properties and bioactivity .
Properties
IUPAC Name |
5-chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-11-13-6-10(12)7-14-11/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZSIKIRMYTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyrimidine and 1-methylpiperidine.
Formation of Intermediate: The 1-methylpiperidine is reacted with a suitable reagent to form an intermediate compound.
Methoxylation: The intermediate is then subjected to methoxylation using a methoxy reagent under controlled conditions to introduce the methoxy group.
Final Product Formation: The final step involves the coupling of the intermediate with 5-chloropyrimidine under specific reaction conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the compound.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate cellular processes and pathways.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in various biological functions.
Medicine:
Drug Development: Explored for its potential therapeutic applications in the treatment of diseases such as cancer and infectious diseases.
Pharmacological Studies: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: Applied in the manufacturing of specialty chemicals and intermediates.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in disease progression.
Comparison with Similar Compounds
Vandetanib ()
Structure : Vandetanib (C₂₂H₂₄BrFN₄O₂) features a quinazoline core with a (1-methylpiperidin-4-yl)methoxy group at position 7 and a 6-methoxy substituent .
Key Differences :
- Core Heterocycle : Vandetanib’s quinazoline core vs. the pyrimidine core in the target compound. Quinazolines often exhibit stronger DNA intercalation and kinase inhibition due to planar aromaticity.
- Substituents : Vandetanib includes bromo and fluoro groups, enhancing lipophilicity and target affinity for EGFR and VEGFR kinases. The target compound’s chlorine at position 5 may offer distinct electronic effects for kinase selectivity .
Tepotinib Derivatives ()
Structure: Tepotinib derivatives integrate the target compound as a substructure. For example, compound 25 () includes the pyrimidine core with a cyanophenyl extension, enhancing MET kinase inhibition . Key Similarities:
Compound 19 ()
Structure: A pyrimidine-based TSSK2 inhibitor (IC₅₀ 66 nM) with a 5-chloro-2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]pyrimidin-4-yl group . Key Comparisons:
- Substituent Positioning: The chlorine at position 5 in both compounds enhances kinase inhibition. However, compound 19 includes an anilino group, enabling dual TSSK1/2 inhibition, unlike the target compound’s simpler methoxy group .
- Activity : Compound 19’s sub-100 nM potency highlights the importance of chloro-pyrimidine scaffolds in kinase targeting, a feature shared with the target compound .
Structure-Activity Relationship (SAR) Insights
Role of the (1-Methylpiperidin-4-yl)methoxy Group
Impact of Halogenation
- Chlorine at Position 5 : Enhances electron-withdrawing effects, stabilizing interactions with kinase residues (e.g., in compound 19 and the target compound) .
- Comparison to Bromo/Fluoro Groups : Vandetanib’s bromo and fluoro substituents increase lipophilicity, improving blood-brain barrier penetration, whereas chlorine offers a balance of hydrophobicity and electronic effects .
Methoxy Group Necessity ()
- Removal of methoxy groups in pyrido[2,3-d]pyrimidine derivatives (e.g., compound 4b in ) abolished anti-proliferative activity, underscoring the critical role of oxygen-containing substituents in bioactivity .
Comparative Data Table
Biological Activity
5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features that contribute to its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorine atom at the 5-position and a methoxy group connected to a 1-methylpiperidine moiety at the 2-position of the pyrimidine ring. This specific configuration enhances its selectivity for various biological targets, particularly in medicinal chemistry.
| Property | Details |
|---|---|
| Chemical Formula | C11H15ClN2O |
| Molecular Weight | 228.7 g/mol |
| CAS Number | 2198912-80-8 |
| Solubility | Soluble in organic solvents; limited solubility in water |
The primary target of this compound is the Anaplastic Lymphoma Kinase (ALK) . It acts as an ALK inhibitor , affecting several downstream signaling pathways, including:
- PI3K/AKT/mTOR pathway
- Ras/MEK/ERK pathway
These pathways are crucial in regulating cell proliferation, survival, and differentiation, making ALK inhibitors significant in cancer treatment.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : The inhibition of ALK has been linked to reduced tumor growth in certain cancers, particularly non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).
- Anti-inflammatory Properties : Pyrimidine derivatives have shown potential in modulating inflammatory responses, making them candidates for treating autoimmune diseases.
- Antiviral Effects : Some studies suggest that pyrimidines can inhibit viral replication, contributing to their therapeutic potential against viral infections.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrimidine derivatives, including this compound:
- A study published in Molecules highlighted the synthesis and characterization of this compound using NMR spectroscopy and mass spectrometry. It emphasized its potential as an ALK inhibitor with significant implications for cancer therapy.
- Another investigation reported that similar pyrimidine compounds demonstrated selective inhibition of protein kinases involved in critical signaling pathways associated with cancer progression.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related pyrimidine compounds for context:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Pyrrolo[2,3-d]pyrimidine core | Selective inhibitor of protein kinase B |
| 4-Chloropyrrolo[2,3-d]pyrimidine | Chlorinated pyrimidine derivative | Inhibitor of Janus Kinase 3 |
| 5-Chloro-2-(morpholinomethyl)pyrimidine | Morpholine substituent | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
